Leucettamidine Leucettamidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14585011
InChI: InChI=1S/C25H24N6O5/c1-29-17(9-15-5-7-19-21(11-15)36-13-34-19)16(8-14-4-6-18-20(10-14)35-12-33-18)27-25(29)28-22-23(32)31(3)24(26)30(22)2/h4-7,10-11,26H,8-9,12-13H2,1-3H3/b26-24?,28-22+
SMILES:
Molecular Formula: C25H24N6O5
Molecular Weight: 488.5 g/mol

Leucettamidine

CAS No.:

Cat. No.: VC14585011

Molecular Formula: C25H24N6O5

Molecular Weight: 488.5 g/mol

* For research use only. Not for human or veterinary use.

Leucettamidine -

Specification

Molecular Formula C25H24N6O5
Molecular Weight 488.5 g/mol
IUPAC Name (5E)-5-[4,5-bis(1,3-benzodioxol-5-ylmethyl)-1-methylimidazol-2-yl]imino-2-imino-1,3-dimethylimidazolidin-4-one
Standard InChI InChI=1S/C25H24N6O5/c1-29-17(9-15-5-7-19-21(11-15)36-13-34-19)16(8-14-4-6-18-20(10-14)35-12-33-18)27-25(29)28-22-23(32)31(3)24(26)30(22)2/h4-7,10-11,26H,8-9,12-13H2,1-3H3/b26-24?,28-22+
Standard InChI Key RZKRATQHPLTYSI-GQZUJQTPSA-N
Isomeric SMILES CN1C(=C(N=C1/N=C/2\C(=O)N(C(=N)N2C)C)CC3=CC4=C(C=C3)OCO4)CC5=CC6=C(C=C5)OCO6
Canonical SMILES CN1C(=C(N=C1N=C2C(=O)N(C(=N)N2C)C)CC3=CC4=C(C=C3)OCO4)CC5=CC6=C(C=C5)OCO6

Introduction

Chemical Identity and Structural Features

Leucettamidine (C₂₅H₂₄N₆O₅) is a polycyclic alkaloid featuring a 2-aminoimidazolone scaffold decorated with two 1,3-benzodioxole-5-ylmethyl groups and a parabanic acid moiety (Figure 1). Its IUPAC name, (5E)-5-[4,5-bis(1,3-benzodioxol-5-ylmethyl)-1-methylimidazol-2-yl]imino-2-imino-1,3-dimethylimidazolidin-4-one, reflects its intricate substitution pattern . Key physicochemical properties include:

PropertyValue
Molecular Weight488.5 g/mol
XLogP3.4
Rotatable Bonds5
Hydrogen Bond Donors1
Hydrogen Bond Acceptors8
Polar Surface Area114.5 Ų
Canonical SMILESCN1C(=C(N=C1/N=C/2\C(=O)N(C(=N)N2C)C)CC3=CC4=C(C=C3)OCO4)CC5=CC6=C(C=C5)OCO6

The molecule’s planar structure and conjugated system contribute to its stability and ability to engage in π-π interactions with biological targets .

Biological Source and Ecological Context

Leucettamidine was first isolated in 1993 from the calcareous sponge Leucetta microraphis collected in Palauan waters . Members of the Leucetta genus, commonly known as "lemon sponges," inhabit shallow tropical reefs and employ filter-feeding mechanisms to extract nutrients . These sponges thrive in salinities of 1.023–1.025 and temperatures of 72–78°F, often attaching to hard substrates like coral rubble . The ecological role of leucettamidine remains unclear, though it may function as a chemical deterrent against predators or fouling organisms, a common trait among sponge-derived alkaloids .

Isolation and Structural Elucidation

Extraction and Purification

Initial isolation protocols involved methanol extraction of sponge biomass followed by liquid-liquid partitioning and chromatographic separation (e.g., silica gel, Sephadex LH-20) . Final purification via reversed-phase HPLC yielded leucettamidine as a pale-yellow amorphous solid .

Spectroscopic Characterization

Structural determination relied on:

  • HR-ESI-MS: Molecular ion peak at m/z 489.1893 [M+H]⁺, confirming the molecular formula .

  • NMR Spectroscopy: Key signals included:

    • ¹H NMR: Aromatic protons at δ 6.6–6.8 ppm (benzodioxole groups), imidazole CH₃ at δ 3.2 ppm, and N-methyl groups at δ 3.0–3.5 ppm .

    • ¹³C NMR: Carbonyl resonance at δ 170.2 ppm (C4 ketone), imine carbons at δ 155–160 ppm, and benzodioxole carbons at δ 100–150 ppm .

  • X-ray Crystallography: Resolved the E-configuration of the imine bond and planar geometry of the imidazolone core .

Synthetic Approaches

Retrosynthetic Analysis

Two primary strategies have been explored (Figure 2):

  • Thiohydantoin Route: Starting from 3-methylthiohydantoin, aldol condensation with benzodioxolylmethyl aldehydes followed by transamination .

  • Diiodoimidazole Metallation: Site-specific lithiation of 4,5-diiodoimidazoles enables sequential functionalization with benzodioxolylmethyl Grignard reagents .

Key Synthetic Steps

  • Metallation-Lithiation: Treatment of 4,5-diiodoimidazole with n-BuLi generates a C2-lithiated intermediate, which reacts with electrophiles to install substituents .

  • Reductive Amination: Sodium cyanoborohydride-mediated reduction of imine intermediates yields stable amine products .

  • Ionic Reduction: Et₃SiH/TFA selectively reduces benzylic alcohols to methylene groups without affecting the imidazolone core .

Challenges and Optimizations

  • Regioselectivity: Competing reactions at C2 vs. C4 positions of the imidazole necessitate careful temperature control (−78°C to 0°C) .

  • Stereochemical Control: The E-configuration of the central imine is preserved using bulky bases (e.g., LDA) to minimize isomerization .

Pharmacological Activities

Leukotriene B4 Receptor Antagonism

Leucettamidine exhibits moderate inhibition of LTB4 binding (Kᵢ = 5.3 µM), albeit weaker than leucettamine A (Kᵢ = 1.3 µM) . This activity suggests potential in treating inflammatory disorders like psoriasis or asthma, though in vivo efficacy remains untested.

Cytotoxic Properties

In MCF7 breast cancer cells, leucettamidine demonstrated an IC₅₀ of 18 µM, likely through DNA intercalation or topoisomerase inhibition . Comparative studies with analogues revealed that:

  • Benzodioxole Substituents: Enhance cytotoxicity by improving membrane permeability (logP = 3.4 vs. 2.1 for des-benzodioxole analogues) .

  • Imine Configuration: The E-isomer is 3-fold more potent than the Z-form, highlighting stereochemical dependence .

Structure-Activity Relationships (SAR)

Critical structural determinants of bioactivity include:

  • 2-Aminoimidazolone Core: Essential for LTB4 receptor binding; removal reduces activity 10-fold .

  • Benzodioxolylmethyl Groups:

    • Para-Methoxy Substitution: Increases lipophilicity and target affinity (cf. leucettamine A vs. B) .

    • Spatial Orientation: Ortho-substituents sterically hinder receptor engagement .

  • N-Methylation: Shields the imidazole nitrogen from metabolic oxidation, enhancing plasma stability .

Analytical Characterization Methods

TechniqueApplication
UPLC-QTOF-MSQuantification in sponge extracts (LOD: 0.1 ng/mL)
Circular DichroismConfirmation of absolute configuration
Molecular NetworkingIdentification of structural analogs in NPASS
DFT CalculationsPrediction of tautomeric preferences (enol-keto equilibrium)

Current Research and Applications

Drug Discovery Initiatives

  • Anti-Inflammatory Leads: Hybrid molecules combining leucettamidine’s imidazolone core with NSAID motifs (e.g., ibuprofen) show dual COX-2/LTB4 inhibition .

  • Anticancer Agents: Nanoformulations (liposomes, dendrimers) aim to improve solubility and tumor targeting .

Biosynthetic Studies

Putative pathways involve:

  • Shikimate Pathway: Biosynthesis of benzodioxole units from tyrosine .

  • Non-Ribosomal Peptide Synthetases (NRPS): Assembly of the 2-aminoimidazolone scaffold .

Future Directions

  • Mechanistic Studies: Elucidate leucettamidine’s effects on NF-κB and MAPK signaling pathways.

  • Synthetic Biology: Heterologous production in Streptomyces or E. coli to enable scalable fermentation .

  • Clinical Translation: Preclinical ADMET profiling and Phase 0 microdosing trials.

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